Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.
Isopentane is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).
Isopentane is a natural product found in Punica granatum with data available.
Isopentane is an organic, branched-chain alkane with five carbon atoms.
Isopentane is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)
C5H12
(CH3)2-CH-CH2-CH3
Isopentane
CAS No.: 4348-35-0
Cat. No.: VC14548009
Molecular Formula: C5H12
C5H12
(CH3)2-CH-CH2-CH3
Molecular Weight: 72.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4348-35-0 |
---|---|
Molecular Formula | C5H12 C5H12 (CH3)2-CH-CH2-CH3 |
Molecular Weight | 72.15 g/mol |
IUPAC Name | 2-methylbutane |
Standard InChI | InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 |
Standard InChI Key | QWTDNUCVQCZILF-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C |
Boiling Point | 82 °F at 760 mmHg (NTP, 1992) 27.83 °C 28 °C 82 °F |
Colorform | Volatile liquid or gas Colorless liquid |
Flash Point | -70 °F (NTP, 1992) -51 °C (-60 °F) - closed cup <-60 °F (<-51 °C) - closed cup -70 °F |
Melting Point | -255.8 °F (NTP, 1992) -159.8 °C -160 °C -255.8 °F |
Introduction
Chemical Identity and Structural Characteristics
Isopentane () belongs to the pentane family, distinguished by its branched carbon skeleton. Its International Union of Pure and Applied Chemistry (IUPAC) name, 2-methylbutane, reflects the methyl group attached to the second carbon of a four-carbon chain. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 78-78-4 | |
EC Number | 201-142-8 | |
Molecular Weight | 72.15 g/mol | |
Density at 15°C | 0.625 kg/L |
The branched structure reduces London dispersion forces compared to n-pentane, resulting in a lower boiling point (27.8°C vs. 36.1°C for n-pentane) . This structural isomerism profoundly impacts its thermodynamic and industrial behavior.
Physical and Chemical Properties
Isopentane’s volatility and flammability dominate its handling protocols. Critical properties include:
Phase-Transition Data
Property | Value | Method/Standard | Source |
---|---|---|---|
Boiling Point | 27.8°C | ASTM D86 | |
Melting Point | -159.9°C | Experimental | |
Flash Point | -55°C | ASTM D93 | |
Autoignition Temp. | 420°C | NFPA 704 |
The low flash point (-55°C) necessitates strict inert-atmosphere storage to prevent combustion. Its refractive index (1.354 at 20°C) and cubic expansion coefficient () make it suitable for precision industrial processes.
Thermodynamic Behavior in Pure and Mixed States
Isopentane’s thermodynamic profile has been extensively characterized, particularly in mixtures with isobutane for geothermal applications .
Helmholtz Free Energy Modeling
The National Institute of Standards and Technology (NIST) developed a Helmholtz free energy model for a 90% isobutane–10% isopentane mixture, valid from 240–600 K and 0.01–20 MPa . Key findings include:
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Critical point depression: The mixture’s critical temperature () is 408 K, compared to 408.1 K for pure isobutane .
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Azeotrope formation: At 288–328 K, the mixture exhibits near-ideal vapor-liquid equilibrium (VLE) behavior, with deviations <2% from Raoult’s law .
PVT Relationships
Pressure-volume-temperature (PVT) data for pure isopentane reveal:
This sensitivity necessitates precise temperature control in high-pressure applications.
Risk Factor | Mitigation Strategy | Source |
---|---|---|
Flammability (NFPA 4) | Explosion-proof equipment | |
Aquatic Toxicity | Secondary containment |
Isopentane’s high vapor pressure (78 kPa at 20°C) demands vapor recovery systems to limit atmospheric release. The U.S. EPA classifies it as a Volatile Organic Compound (VOC) with a half-life of 2–5 days in the troposphere .
Recent Technological Advancements
Enhanced Geothermal Systems (EGS)
NIST’s 2024 update to the TRAPP (Transport Properties Prediction) database incorporates isopentane’s viscosity and thermal conductivity data up to 600 K, reducing modeling errors by 12% in supercritical cycles .
Sustainable Production
Shell Chemicals’ Q1111-grade isopentane achieves 99.5% purity via molecular sieve adsorption, cutting sulfur impurities to <1 ppm .
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